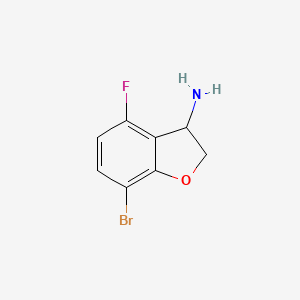

7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine

Description

7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine is a halogenated benzofuran derivative with bromine and fluorine substituents at positions 7 and 4, respectively.

Properties

Molecular Formula |

C8H7BrFNO |

|---|---|

Molecular Weight |

232.05 g/mol |

IUPAC Name |

7-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2 |

InChI Key |

HXRPPVFDKCYMEK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(C=CC(=C2O1)Br)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a benzofuran precursor, followed by amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure to optimize the reaction efficiency .

Chemical Reactions Analysis

7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure settings . The major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

Industry: It is used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism by which 7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Overview

7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C8H7BrFNO |

| Molecular Weight | 232.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1934470-94-6 |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of bromine and fluorine substituents enhances its binding affinity and selectivity towards these targets, which may include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways relevant to diseases such as cancer.

- Receptor Modulation : It may interact with receptors involved in neurological processes, potentially influencing conditions like depression or anxiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

- Antibacterial Activity : The compound exhibited significant inhibitory effects against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were recorded as follows:

- Bacillus subtilis: MIC = 4.69 µM

- Staphylococcus aureus: MIC = 5.64 µM

- Escherichia coli: MIC = 8.33 µM

- Pseudomonas aeruginosa: MIC = 13.40 µM

These results indicate that the compound holds promise as a potential antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. It was effective against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM for C. albicans and from 56.74 to 222.31 µM for F. oxysporum .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzofuran derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-4-fluoroindole | Related structure with potential similar activity | Potential neuroprotective effects |

| (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran | Chiral amine with distinct reactivity | Inhibitory effects on cancer pathways |

| (S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran | Different stereochemistry may influence activity | Varied antibacterial properties |

These comparisons illustrate that while structural similarities exist among these compounds, variations in substituents lead to distinct biological activities.

Case Studies

- Case Study on Anticancer Activity : A study evaluated the efficacy of this compound as a potential anticancer agent by testing against various cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly at low concentrations (IC50 <10 µM), suggesting a promising avenue for further research in cancer therapeutics .

- Neuropharmacological Assessment : Another study investigated the neuropharmacological effects of the compound using animal models to assess its impact on anxiety-like behaviors. The results showed a significant reduction in anxiety levels at doses of 5 mg/kg, indicating potential applications in treating anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.